Allylcinerine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allethrin involves several steps, starting from readily available starting materials. The key steps include:
Cyclopentene Derivative Formation: The initial step involves the formation of a cyclopentene derivative through a Diels-Alder reaction between a diene and a dienophile.
Allylic Oxidation: The cyclopentene derivative undergoes allylic oxidation to introduce the oxo group at the 2-position.
Alkylation: The resulting compound is then alkylated to introduce the prop-2-enyl group at the 3-position.
Cyclopropanation: The final step involves the cyclopropanation of the intermediate compound to form the desired allethrin structure.
Industrial Production Methods
Industrial production of allethrin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Chemical Reactions Analysis
Types of Reactions
Allethrin undergoes various chemical reactions, including:
Oxidation: Allethrin can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert allethrin to its corresponding alcohols.
Substitution: Allethrin can undergo substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxides: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
Allethrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of pyrethroid chemistry and synthesis.
Biology: Studied for its effects on insect physiology and behavior.
Medicine: Investigated for its potential use in developing new insecticides with improved safety profiles.
Industry: Used in the formulation of various insecticidal products for household and agricultural use.
Mechanism of Action
Allethrin exerts its insecticidal effects by targeting the nervous system of insects. It acts on voltage-gated sodium channels, causing prolonged opening of these channels and leading to hyperexcitation and paralysis of the insect . This mechanism is similar to that of natural pyrethrins, but allethrin is more stable and effective .
Comparison with Similar Compounds
Similar Compounds
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and broad-spectrum activity.
Deltamethrin: Highly effective against a wide range of insects and used in various formulations.
Uniqueness of Allethrin
Allethrin is unique due to its specific structural features, such as the presence of the cyclopropane ring and the prop-2-enyl group, which contribute to its insecticidal activity . Its relatively low toxicity to mammals and high effectiveness against insects make it a valuable compound in pest control .
Properties
IUPAC Name |
(4-methyl-2-oxo-3-prop-2-enylcyclopent-3-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)10-15(17(13)20)22-18(21)16-14(9-11(2)3)19(16,5)6/h7,9,14-16H,1,8,10H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQVCWAIAWPMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(C1)OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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